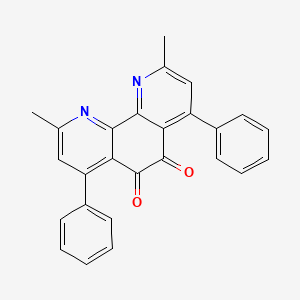
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione, also known as bathocuproine, is an organic compound with the molecular formula C26H20N2. It is a derivative of 1,10-phenanthroline and is characterized by its yellow solid form at room temperature. This compound is notable for its applications in organic electronics and as a reagent in chemical analysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione typically involves the condensation of 2,9-dimethyl-1,10-phenanthroline with benzaldehyde under acidic conditions. The reaction is followed by oxidation to form the dione structure. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenanthroline compounds .
Aplicaciones Científicas De Investigación
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent for detecting metal ions, particularly copper.
Biology: The compound is employed in biochemical assays to study metal-protein interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in organic light-emitting diodes (OLEDs) and other electronic devices as an electron transport material
Mecanismo De Acción
The mechanism by which 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione exerts its effects involves its ability to chelate metal ions. This chelation can alter the electronic properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The compound can also act as an electron transport material in electronic devices, facilitating the movement of electrons through the device .
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: A parent compound with similar chelating properties but lacking the additional methyl and phenyl groups.
Neocuproine: A derivative with similar applications in metal ion detection but different structural features.
Bathophenanthroline: Another derivative used in similar applications but with different substituents
Uniqueness
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione is unique due to its specific structural modifications, which enhance its stability and electronic properties. These modifications make it particularly suitable for use in electronic devices and as a reagent in chemical analysis .
Propiedades
Número CAS |
849091-80-1 |
|---|---|
Fórmula molecular |
C26H18N2O2 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-5,6-dione |
InChI |
InChI=1S/C26H18N2O2/c1-15-13-19(17-9-5-3-6-10-17)21-23(27-15)24-22(26(30)25(21)29)20(14-16(2)28-24)18-11-7-4-8-12-18/h3-14H,1-2H3 |
Clave InChI |
QFDXZMPOONJSCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=N1)C3=NC(=CC(=C3C(=O)C2=O)C4=CC=CC=C4)C)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


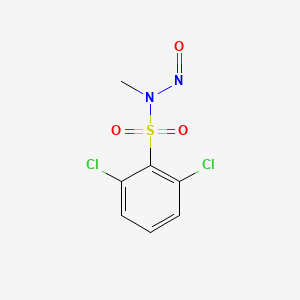
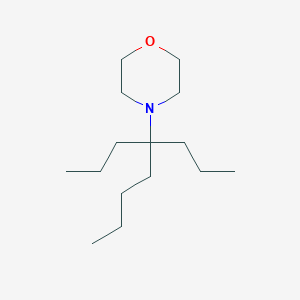
![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)
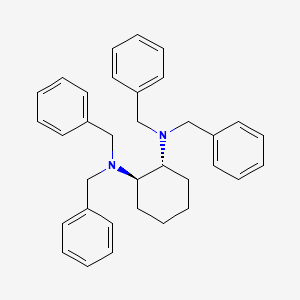
![{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid](/img/structure/B14198900.png)
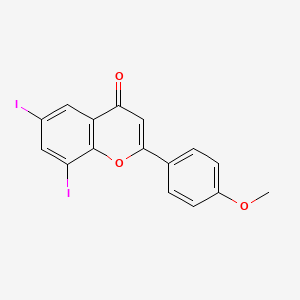
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
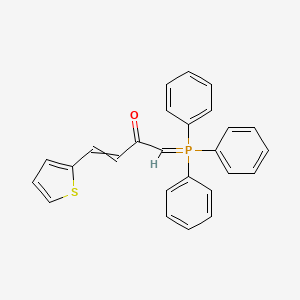
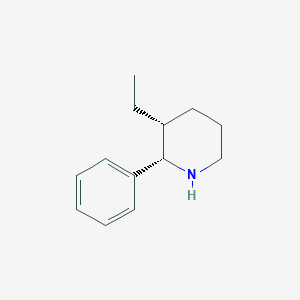
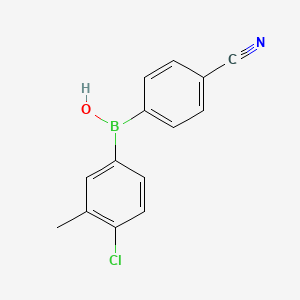
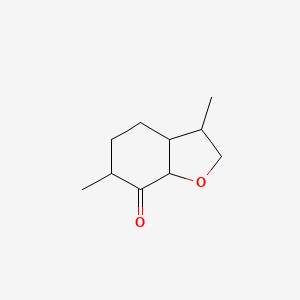

![4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid](/img/structure/B14198950.png)
